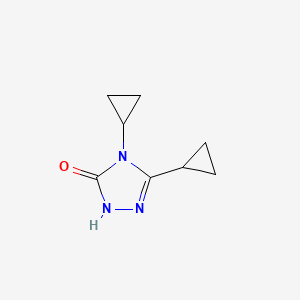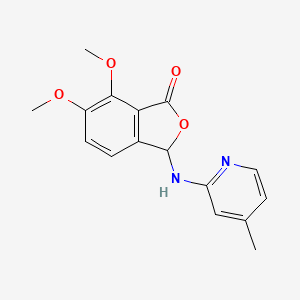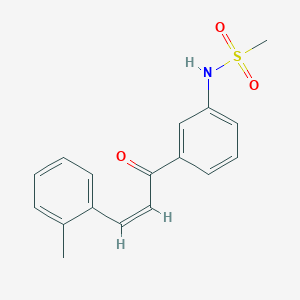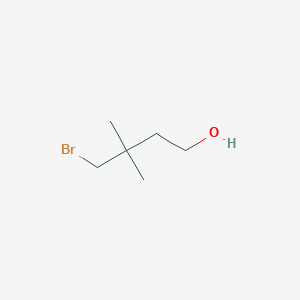
5-Fluor-1,3-Benzothiazol-2-carbaldehyd
Übersicht
Beschreibung
5-Fluoro-1,3-benzothiazole-2-carbaldehyde is a chemical compound with the molecular formula C8H4FNOS . It has a molecular weight of 181.19 .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde consists of 8 carbon atoms, 4 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through various chemical reactions. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Physical And Chemical Properties Analysis
5-Fluoro-1,3-benzothiazole-2-carbaldehyde is a powder . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Biologische Anwendungen
Benzothiazol-Derivate, einschließlich 5-Fluor-1,3-Benzothiazol-2-carbaldehyd, haben sich als Träger verschiedener biologischer Aktivitäten erwiesen, wie z. B. Antitumor-, antimikrobielle, entzündungshemmende, Antikonvulsiva und Antidiabetika . Diese Eigenschaften machen sie attraktiv für die Entwicklung neuer Medikamente .
Antimikrobielle Aktivität
Eine neue Klasse von 4-Arylhydrazono-1-Benzothiazolyl-3-methylpyrazolin-5-onen und 4-Arylazo-1-Benzothiazolyl-3,5-dimethylpyrazolen wurde als Pharmakophor-Hybride zwischen Pyrazolinon/Pyrazol und Benzothiazol-Einheit konzipiert und auf antimikrobielle Aktivität untersucht .
Antivirale Aktivität
4-Alkyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemicarbazid-Derivate von Indol wurden in vitro auf antivirale Aktivität in einem breiten Spektrum von Ribonukleinsäure (RNA) und Desoxyribonukleinsäure (DNA)-Viren untersucht .
Materialwissenschaften
Im Bereich der Materialwissenschaften findet this compound Anwendung bei der Synthese neuer Materialien mit maßgeschneiderten Eigenschaften .
Synthese von biologisch aktiven Verbindungen
In Gegenwart von 1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid (EDCI) und Hydroxybenzotriazol (HOBt) reagiert Benzothiazol-2-carbonsäure mit 4-Hydroxy-3,5-dimethoxybenzohydrazid unter Bildung von Hydrazid, das durch Thionierung mit Lawessons Reagenz cyclisiert .
Antitumoraktivität
Benzothiazol-Derivate haben sich als Träger von Antitumoraktivität erwiesen . Dies macht this compound zu einem potenziellen Kandidaten für die Entwicklung neuer Antitumormedikamente .
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The fluorine atom in 5-Fluoro-1,3-benzothiazole-2-carbaldehyde could enhance the compound’s reactivity, potentially increasing its binding affinity to its targets.
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of Mycobacterium tuberculosis.
Result of Action
Benzothiazole derivatives have shown inhibitory effects against mycobacterium tuberculosis , suggesting that 5-Fluoro-1,3-benzothiazole-2-carbaldehyde may also exhibit similar effects.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-fluoro-1,3-benzothiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNOS/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPIPWSTKLCZOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2365060.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2365061.png)
![5-ethyl-1-(4-methylphenyl)-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2365062.png)

![2-methyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2365064.png)
![(1R,2S)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B2365066.png)
![3-(2,5-Dimethylpyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B2365068.png)


![N-(2,3-dimethylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2365074.png)

![9-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2365076.png)
![7-Fluoro-2-methyl-3-[[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2365078.png)